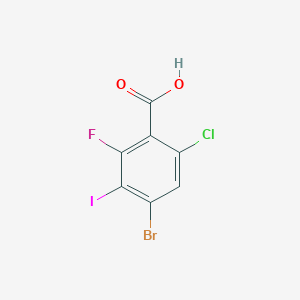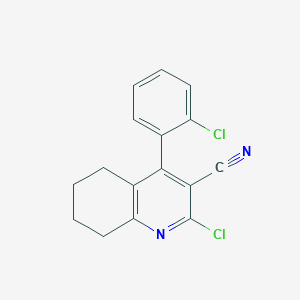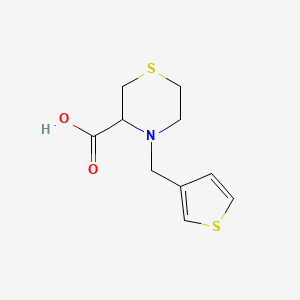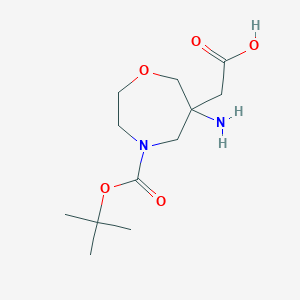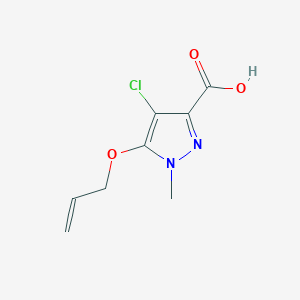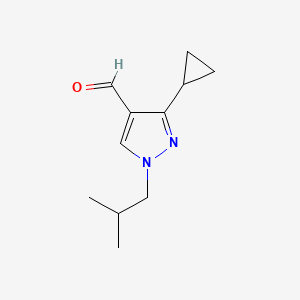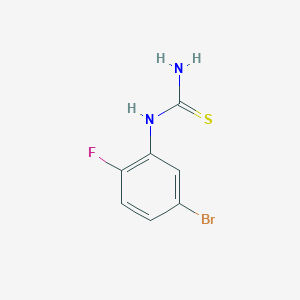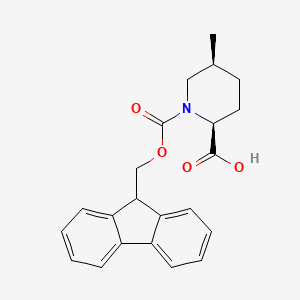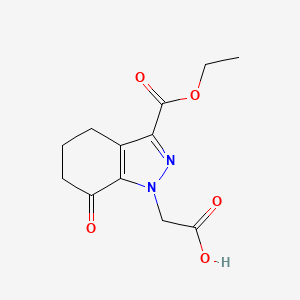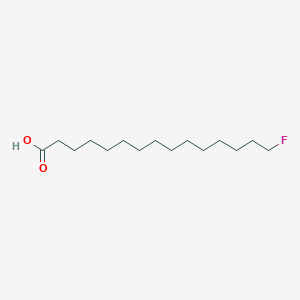
15-Fluoropentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropentadecanoic acid typically involves the fluorination of pentadecanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of continuous flow reactors. These methods offer better control over reaction parameters and can produce the compound in larger quantities with higher purity.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Fluoropentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: Formation of 15-fluoropentadecanone or 15-fluoropentadecanal.
Reduction: Formation of 15-fluoropentadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
15-Fluoropentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on cellular processes and potential as a metabolic tracer.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and certain types of cancer.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 15-Fluoropentadecanoic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. Key pathways affected include the AMPK and mTOR pathways, which are involved in cellular metabolism and growth.
Comparaison Avec Des Composés Similaires
15-Fluoropentadecanoic acid can be compared with other fluorinated fatty acids and non-fluorinated analogs:
Similar Compounds: Pentadecanoic acid, 15-chloropentadecanoic acid, and 15-bromopentadecanoic acid.
Uniqueness: The presence of the fluorine atom at the 15th position imparts unique properties such as increased metabolic stability and altered interaction with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C15H29FO2 |
|---|---|
Poids moléculaire |
260.39 g/mol |
Nom IUPAC |
15-fluoropentadecanoic acid |
InChI |
InChI=1S/C15H29FO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |
Clé InChI |
YXEJCAUTSMGZEI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCF)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



